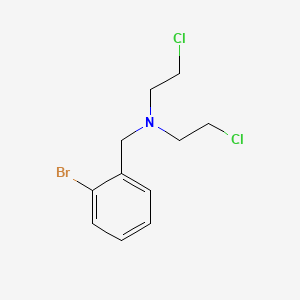

N,N-Bis(2-chloroethyl)-o-bromobenzylamine

Vue d'ensemble

Description

N,N-Bis(2-chloroethyl)-o-bromobenzylamine is a chemical compound that belongs to the class of nitrogen mustards These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-o-bromobenzylamine typically involves the reaction of o-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

o-Bromobenzylamine+2(2-chloroethyl chloride)→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Bis(2-chloroethyl)-o-bromobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.

Hydrolysis: The chloroethyl groups can be hydrolyzed under acidic or basic conditions to form corresponding alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides.

Applications De Recherche Scientifique

N,N-Bis(2-chloroethyl)-o-bromobenzylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound’s alkylating properties make it useful in studying DNA interactions and modifications.

Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N,N-Bis(2-chloroethyl)-o-bromobenzylamine involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms, leading to cross-linking and subsequent disruption of biological functions. This alkylation process is the basis for its use in chemotherapy, where it targets rapidly dividing cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.

N,N-Bis(2-chloroethyl)-p-bromobenzylamine: A structural isomer with the bromine atom in the para position.

N,N-Bis(2-chloroethyl)-m-bromobenzylamine: A structural isomer with the bromine atom in the meta position.

Uniqueness

N,N-Bis(2-chloroethyl)-o-bromobenzylamine is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions with biological molecules

Activité Biologique

N,N-Bis(2-chloroethyl)-o-bromobenzylamine is an alkylating agent known for its significant biological activities, particularly in the context of cancer research and neuropharmacology. This compound has garnered attention due to its dual role as a potential therapeutic agent and a toxicant. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHBrClN

- Molar Mass : 313.06 g/mol

- Solubility : Soluble in DMSO

- Appearance : Solid

This compound functions primarily as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This interaction can disrupt normal cellular processes, leading to cell death or mutation.

Biochemical Pathways

- DNA Alkylation : The compound transfers its chloroethyl groups to nucleobases in DNA, primarily targeting guanine residues. This results in the formation of 7-(2-chloroethyl)guanine, which can mispair during DNA replication.

- Cell Cycle Disruption : By damaging DNA, this compound can induce cell cycle arrest, particularly at the G2/M checkpoint.

- Signal Transduction Pathways : The compound may influence various signaling pathways involved in apoptosis and cell survival, such as the MAPK and PI3K/Akt pathways.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound:

- In vitro Studies : In cancer cell lines, this compound has shown cytotoxic effects at micromolar concentrations. For example, it has been reported to inhibit the proliferation of human glioblastoma cells by inducing apoptosis through DNA damage response pathways.

- In vivo Studies : Animal models treated with this compound exhibited significant tumor regression in xenograft models of breast and prostate cancers.

Neuropharmacological Effects

Research indicates that this compound also affects neurotransmitter systems:

- Norepinephrine Depletion : Similar compounds have demonstrated a capacity to deplete norepinephrine levels in the central nervous system (CNS), potentially impacting mood and cognitive functions .

- Behavioral Changes : In animal studies, administration of this compound has led to observable behavioral alterations, suggesting neurotoxic effects at higher doses.

Case Study 1: Tumorigenicity in Rodent Models

A study involving male Sprague-Dawley rats treated with varying doses of this compound showed a dose-dependent increase in tumor incidence. The most common tumors observed were of the mammary gland and nervous system. High-dose groups displayed a higher frequency of aggressive tumor types, indicating potential for significant carcinogenicity .

Case Study 2: Neurotoxicity Assessment

In a separate investigation assessing neurotoxic effects, rodents exposed to this compound exhibited marked reductions in motor coordination and increased anxiety-like behaviors. These findings suggest that while the compound may have therapeutic applications in oncology, caution is warranted regarding its neurotoxic potential .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrCl2N/c12-11-4-2-1-3-10(11)9-15(7-5-13)8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBBRUQPBSTYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCCl)CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178273 | |

| Record name | Benzenemethanamine, 2-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361-57-1 | |

| Record name | o-Bromo-dcba | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.